methyl N-benzoyl-2-methylalaninate

Description

Significance of α,α-Disubstituted α-Amino Acids in Synthetic Organic Chemistry

The core of methyl N-benzoyl-2-methylalaninate is the α,α-disubstituted α-amino acid, 2-methylalanine. Unlike the proteinogenic amino acids, which, with the exception of glycine, possess a single substituent on the α-carbon, α,α-disubstituted amino acids feature two such groups. This unique structural feature imparts several important properties that are highly valued in synthetic organic chemistry.

The presence of two substituents at the α-carbon introduces significant steric hindrance, which can influence the reactivity and conformational flexibility of molecules incorporating these units. In the realm of peptide chemistry, the incorporation of α,α-disubstituted amino acids can lead to peptides with enhanced stability towards enzymatic degradation. This is because the bulky side chains can shield the peptide backbone from the action of proteases. Furthermore, the conformational constraints imposed by the gem-disubstitution can induce specific secondary structures, such as helices and turns, in peptides, which is crucial for designing molecules with specific biological activities. These conformationally restricted building blocks are of great interest in the development of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacological properties.

Contextualizing Methyl N-Benzoyl-2-Methylalaninate within Amino Acid Derivative Chemistry

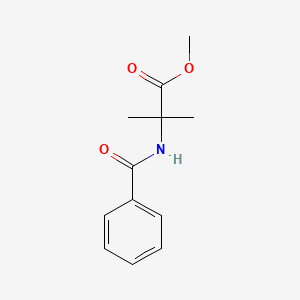

Methyl N-benzoyl-2-methylalaninate, with the chemical formula C₁₂H₁₅NO₃ and IUPAC name methyl 2-(benzoylamino)-2-methylpropanoate, is a specific example of an N-acylated α,α-disubstituted α-amino acid ester. Let's break down its structure:

α,α-Disubstituted α-Amino Acid Core: The central component is 2-methylalanine (also known as α-aminoisobutyric acid or Aib), where the α-carbon is substituted with two methyl groups.

Ester Functionality: The carboxyl group of the amino acid is esterified with a methyl group, forming a methyl ester. This modification is common in organic synthesis to protect the carboxylic acid group or to modify the solubility and reactivity of the molecule.

N-Acyl Group: The nitrogen atom of the amino group is acylated with a benzoyl group (a benzene (B151609) ring attached to a carbonyl group). The benzoyl group acts as a protecting group for the amine, preventing it from undergoing unwanted reactions during a synthetic sequence. It also influences the electronic properties and steric environment of the molecule.

The combination of these features makes methyl N-benzoyl-2-methylalaninate a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules that require the unique structural and conformational properties of an α,α-disubstituted amino acid.

Historical Development of Benzoylated Amino Acid Esters in Synthetic Methodologies

The use of the benzoyl group as a protecting group for amines has a long history in organic chemistry, dating back to the 19th century with the Schotten-Baumann reaction. This reaction, which involves the acylation of an amine with a benzoyl chloride in the presence of a base, provided an early and effective method for protecting the amino functionality of amino acids.

The esterification of the carboxyl group of amino acids, including the formation of methyl esters, also has well-established historical roots. The ability to protect both the amino and carboxyl groups of an amino acid independently was a crucial development in peptide synthesis, allowing for the controlled formation of peptide bonds.

The synthesis of N-benzoyl amino esters, therefore, represents a convergence of these two classical protection strategies. Over the years, a variety of reagents and methods have been developed to achieve these transformations with high efficiency and selectivity. The use of coupling reagents, such as carbodiimides, has become a standard approach for forming the amide bond between the amino acid ester and benzoic acid or its derivatives. scielo.org.mx These methods are often preferred over the use of acyl chlorides due to their milder reaction conditions and broader functional group tolerance. The historical development of these synthetic methodologies has been instrumental in advancing the field of peptide chemistry and the synthesis of complex organic molecules.

Compound Data

| Identifier | Value |

| IUPAC Name | methyl 2-(benzoylamino)-2-methylpropanoate |

| CAS Number | 65563-98-6 |

| Chemical Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| Canonical SMILES | CC(C)(C(=O)OC)NC(=O)C1=CC=CC=C1 |

Properties

IUPAC Name |

methyl 2-benzamido-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-12(2,11(15)16-3)13-10(14)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBIXYNNTSJTGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)NC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for the structural analysis of methyl N-benzoyl-2-methylalaninate in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a complete assignment of all proton and carbon signals can be achieved, providing a detailed map of the molecule's connectivity and stereochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis.scielo.org.mxscielo.org.mx

The ¹H NMR spectrum of N-benzoyl-L-alanine methyl ester shows characteristic signals for the aromatic protons of the benzoyl group, the amide proton (NH), the α-proton (Hα), and the methyl ester protons (OCH₃). scielo.org.mx For methyl N-benzoyl-2-methylalaninate, the aromatic protons are expected to appear in the downfield region, typically between δ 7.4 and 7.8 ppm, as a multiplet. The amide proton signal is anticipated to be a singlet around δ 6.7 ppm, as there are no adjacent protons to cause splitting. The methyl ester protons will also present as a sharp singlet, expected around δ 3.7 ppm. A key feature for methyl N-benzoyl-2-methylalaninate would be a singlet integrating to six protons for the two equivalent methyl groups at the α-position (C(CH₃)₂). This signal is predicted to be in the range of δ 1.5-1.7 ppm.

A hypothetical ¹H NMR data table for methyl N-benzoyl-2-methylalaninate, based on known chemical shifts for similar structures, is presented below.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 7.4 - 7.8 | Multiplet | 5H |

| Amide-H | ~6.7 | Singlet | 1H |

| OCH₃ | ~3.7 | Singlet | 3H |

| C(CH₃)₂ | ~1.6 | Singlet | 6H |

This table is predictive and based on analogous compounds.

The amide bond in N-acylated amino acid derivatives, such as methyl N-benzoyl-2-methylalaninate, exhibits restricted rotation, leading to the possible existence of cis and trans rotamers (or conformers). These rotamers can be in slow exchange on the NMR timescale, resulting in the observation of separate sets of signals for each conformer. rsc.org Studies on related N-acyl amino acid esters have shown that the ratio of these rotamers can be influenced by factors such as solvent polarity and temperature. mdpi.com

Variable temperature (VT) ¹H NMR is a powerful technique to study this dynamic process. As the temperature is increased, the rate of interconversion between the rotamers increases. At a certain temperature, known as the coalescence temperature (Tc), the two separate signals for a given proton in the two rotamers will broaden and merge into a single, averaged signal. This phenomenon allows for the determination of the energy barrier (ΔG‡) to rotation around the amide bond. For gem-dimethyl substituted peptide nucleic acids, which share the gem-dimethyl structural motif with the target compound, it has been observed that there can be a strong preference for a single rotameric form. acs.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis.scielo.org.mxscielo.org.mx

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Based on data for analogous N-benzoyl amino acid esters, the predicted chemical shifts for methyl N-benzoyl-2-methylalaninate are as follows. scielo.org.mx The carbonyl carbons of the ester and amide groups are expected to resonate at the downfield end of the spectrum, typically around 174 ppm and 167 ppm, respectively. The aromatic carbons will appear in the range of δ 127-134 ppm. The quaternary α-carbon, a key feature of this molecule, is predicted to be around δ 57 ppm. The methyl ester carbon (OCH₃) will likely be observed near δ 52 ppm, and the two equivalent α-methyl carbons are expected around δ 25 ppm.

A hypothetical ¹³C NMR data table is presented below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~174 |

| C=O (Amide) | ~167 |

| Aromatic C (quaternary) | ~134 |

| Aromatic CH | 127 - 132 |

| C(CH₃)₂ (quaternary) | ~57 |

| OCH₃ | ~52 |

| C(CH₃)₂ | ~25 |

This table is predictive and based on analogous compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY).chemicalbook.comsioc-journal.cndocbrown.info

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of the ¹H and ¹³C NMR spectra and for elucidating the detailed structure, including connectivity and spatial relationships.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For methyl N-benzoyl-2-methylalaninate, COSY would show correlations between the aromatic protons, helping to assign their specific positions on the phenyl ring. There would be no other significant COSY correlations due to the absence of other vicinal protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively link each proton signal to its corresponding carbon signal. For example, the singlet at ~3.7 ppm in the ¹H spectrum would correlate with the carbon signal at ~52 ppm in the ¹³C spectrum, confirming their assignment to the methyl ester group.

Correlations from the amide proton to the amide carbonyl carbon and the aromatic carbons.

Correlations from the α-methyl protons to the α-carbon, the amide carbonyl carbon, and the ester carbonyl carbon.

Correlations from the methyl ester protons to the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons, which is invaluable for determining the three-dimensional structure and confirming the relative orientation of different parts of the molecule. In the context of rotameric analysis, NOESY can be used to distinguish between cis and trans isomers by observing specific spatial correlations. For instance, in the trans rotamer, a NOE would be expected between the amide proton and the α-methyl protons, while in the cis rotamer, a NOE might be observed between the α-methyl protons and the aromatic protons of the benzoyl group. Studies on related gem-dimethyl substituted systems have effectively used NOESY to confirm the exclusive presence of a single rotamer. acs.org

Mass Spectrometry (MS)

Mass spectrometry serves as a powerful tool for determining the molecular weight and probing the fragmentation patterns of methyl N-benzoyl-2-methylalaninate, offering insights into its structural integrity under ionization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. For a related compound, ethyl N-methyl-N-(m-tolyl)alaninate, the calculated m/z for [C13H19NO2 + H]+ was 222.1489, with the found value being 222.1485, demonstrating the precision of this technique. rsc.org Similarly, for ethyl N-(2-fluorophenyl)-N-methylalaninate, the calculated m/z for [C12H16FNO2 + H]+ was 226.1238, and the observed value was 226.1234. rsc.org These examples highlight the capability of HRMS to confirm molecular formulas with a high degree of confidence. The progress of certain reactions can be monitored using HRMS analysis, which confirms the structure of the resulting compounds. mdpi.com

Fragmentation Pathways and Structural Elucidation

The fragmentation of peptides containing 2-methylalanine residues upon electron impact ionization can be complex. Often, molecular ions are of low abundance, while ions resulting from the loss of water are prominent. cdnsciencepub.com This dehydration is not observed in permethylated derivatives or under milder chemical ionization conditions. cdnsciencepub.com The study of these fragmentation reactions, particularly in the first field-free region of a double-focusing mass spectrometer, can be crucial for unambiguous molecular weight determination and amino acid sequencing. cdnsciencepub.com

Anomalous Dehydration Phenomena in 2-Methylalanine-Containing Peptides

A notable characteristic of peptides containing 2-methylalanine is the propensity for dehydration during mass spectrometric analysis. cdnsciencepub.com This phenomenon is not dependent on time or temperature but is influenced by the steric hindrance of the NH group of the 2-methylalanine residue. cdnsciencepub.com The reaction occurs when the 2-methylalanine is not at the C-terminus of the peptide. cdnsciencepub.com For instance, in certain pentapeptides, this dehydration reaction has a high probability of occurring. cdnsciencepub.com This unusual loss of water can complicate the determination of molecular weights and sequences of unknown peptides containing this residue. cdnsciencepub.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds. mdpi.com

Characteristic Vibrational Modes of Amide and Ester Functionalities

The IR spectrum of a molecule containing amide and ester groups will exhibit characteristic absorption bands. The amide I band, primarily due to the C=O stretching vibration, and the amide II band, resulting from N-H bending and C-N stretching vibrations, are key indicators of the amide group. nih.gov For N-methylacetamide, the amide I and amide II modes have been studied to understand their vibrational energy relaxation mechanisms. nih.gov The carbonyl (C=O) stretching vibration of the ester group also produces a strong absorption band in a characteristic region of the IR spectrum. researchgate.netchegg.com For example, in N-(2-methybenzoyl)-N'-(3-methyl-2-pyridyl)thiourea, the C=O stretching vibration is observed at 1683 cm-1. analis.com.my

X-ray Crystallography for Solid-State Structure Elucidation

Determination of Absolute Configuration

The concept of absolute configuration, which describes the spatial arrangement of atoms of a chiral molecular entity, is not applicable to methyl N-benzoyl-2-methylalaninate. The central α-carbon atom of the 2-methylalanine residue is bonded to two identical methyl groups. According to the Cahn-Ingold-Prelog priority rules, a carbon atom must be attached to four different substituent groups to be considered a stereocenter or chiral center.

Since the α-carbon in methyl N-benzoyl-2-methylalaninate is achiral, the molecule does not exist as a pair of non-superimposable mirror images (enantiomers). Consequently, it does not exhibit optical activity and cannot be assigned an R or S descriptor. Any synthesis of this compound will produce a single, achiral product, rendering analysis of racemization or stereospecificity unnecessary. nih.gov

While the molecule itself is achiral, the incorporation of α-aminoisobutyric acid (Aib) residues into peptides is known to strongly favor the formation of helical structures. pnas.orgacs.org These helices can be either right-handed (P) or left-handed (M). In the absence of any chiral influence, both helical forms are energetically equivalent and would typically form in equal amounts, resulting in a racemic mixture of helical conformers in the crystal. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

While a specific, publicly available crystal structure for methyl N-benzoyl-2-methylalaninate could not be identified for this review, the intermolecular interactions and crystal packing can be reliably inferred from the extensive crystallographic data available for its parent acid, N-benzoyl-2-methylalanine, and numerous other N-acyl and peptide derivatives of α-aminoisobutyric acid (Aib). pnas.orgnih.govresearchgate.net The crystal structures of these related compounds are consistently defined by a network of specific, directional, non-covalent interactions.

Hydrogen Bonding: The most significant intermolecular force governing the crystal packing is hydrogen bonding. The amide group (-CONH-) provides a hydrogen bond donor (the N-H group) and an acceptor (the carbonyl oxygen). This facilitates the formation of robust "head-to-tail" arrangements where the N-H of one molecule forms a hydrogen bond with a carbonyl oxygen of an adjacent molecule. nih.govresearchgate.net This interaction can involve either the amide carbonyl or the ester carbonyl oxygen. In peptides containing Aib, these intermolecular N-H···O hydrogen bonds are a primary stabilizing feature, often leading to linear chains or more complex network structures. rsc.orgacs.org For instance, in the crystal structure of an Aib heptamer, intermolecular N-H···O hydrogen bonds with distances of 2.941 Å and 3.038 Å were observed between neighboring foldamers. nih.gov

Aromatic and Other Interactions: The benzoyl group introduces the potential for aromatic interactions. The phenyl rings can engage in π-π stacking, where the rings are parallel-displaced, or C-H···π interactions, where an edge of one ring interacts with the face of another. These interactions contribute significantly to the cohesion of the crystal lattice. Furthermore, weaker C-H···O hydrogen bonds are plausible, where hydrogen atoms from the methyl groups or the phenyl ring interact with nearby carbonyl oxygen atoms. Such interactions have been observed in related N-benzoyl amino acid esters, where they help to restrict conformational freedom. researchgate.net

Conformational Analysis and Molecular Architecture

Solution-Phase Conformational Studies

In solution, molecules can adopt a range of conformations through the rotation of single bonds. The study of these preferred shapes is crucial for understanding the molecule's behavior in a non-crystalline environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. ut.eersc.org For methyl N-benzoyl-2-methylalaninate, 1H NMR spectroscopy would be expected to show distinct signals for the different proton environments: a singlet for the ester methyl group, a singlet for the two equivalent α-methyl groups, a multiplet for the aromatic protons of the benzoyl group, and a singlet for the amide (N-H) proton.

The relative positions (chemical shifts) of these signals provide initial conformational clues. ut.ee More advanced, multi-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide definitive information on the spatial proximity of specific protons. By measuring NOE correlations between protons on the benzoyl ring and protons of the alaninate (B8444949) moiety (e.g., the α-methyl groups or the ester methyl group), it is possible to map the preferred orientation of the benzoyl group relative to the amino acid backbone. Studies on sterically hindered amides often use NMR to probe the rotational barriers around the amide C-N bond, which are typically high due to steric crowding. cdnsciencepub.comconsensus.appresearchgate.net

The most significant feature influencing the conformation of methyl N-benzoyl-2-methylalaninate is the presence of the two methyl groups on the α-carbon (a gem-dimethyl group). This substitution, characteristic of Aib residues, severely restricts the allowable conformations around the N-Cα (phi, φ) and Cα-C' (psi, ψ) backbone torsion angles. nih.govresearchgate.net This phenomenon, often termed the Thorpe-Ingold or gem-dimethyl effect, forces the molecule into specific, constrained regions of the Ramachandran plot, favoring helical or folded structures. wikipedia.orgresearchgate.net

Computational and experimental studies on Aib-containing peptides consistently show that the conformational freedom is limited primarily to the α-helical and 3(10)-helical regions. researchgate.netresearchgate.netacs.org Extended conformations are sterically forbidden. nih.gov This steric hindrance provided by the gem-dimethyl group is a key tool in peptide design for inducing specific secondary structures. nih.govjst.go.jp The steric clash between the α-methyl groups and the substituents on the amide nitrogen and carbonyl carbon dictates the molecular shape. core.ac.ukrsc.org

| Conformation Type | φ (phi) Angle Range | ψ (psi) Angle Range |

|---|---|---|

| Right-handed helix (α or 310) | -55° ± 20° | -45° ± 20° |

| Left-handed helix (α' or 310') | +55° ± 20° | +45° ± 20° |

Solid-State Conformational Analysis

Analysis in the solid state provides a static snapshot of a molecule's conformation, free from the dynamic averaging that occurs in solution.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While a specific crystal structure for methyl N-benzoyl-2-methylalaninate is not publicly available, analysis of related N-benzoyl amino acid esters provides significant insight. cdnsciencepub.comresearchgate.netaip.org For instance, the crystal structure of Nα-benzoyl-L-argininate ethyl ester chloride reveals detailed information about bond lengths, bond angles, and the planarity of the amide and phenyl groups. aip.org

In such structures, the amide bond (N-C=O) is typically found to be planar or nearly planar. The analysis would reveal the exact torsion angles (φ, ψ, and ω) that define the backbone conformation, as well as the orientation of the benzoyl and methyl ester groups. X-ray studies on Aib-containing peptides have confirmed that these residues adopt helical conformations in the crystal state. researchgate.net A hypothetical crystal structure of methyl N-benzoyl-2-methylalaninate would be expected to exhibit φ and ψ angles within the constrained helical regions noted in Table 1.

| Bond | Typical Length (Å) | Angle | Typical Value (°) |

|---|---|---|---|

| N-Cα | 1.459 | C-N-Cα | 120.3 |

| Cα-C' | 1.530 | N-Cα-C' | 108.5 |

| C=O (Amide) | 1.233 | Cα-C'-O | 120.0 |

Note: This data is from a related dithioester compound and serves to illustrate the type of information gained from X-ray crystallography.

Impact of N-Acylation on Backbone Conformation in Amino Acid Derivatives

The introduction of an acyl group, such as a benzoyl group, onto the nitrogen atom of an amino acid has profound conformational effects. nih.gov N-acylation transforms the amino group into a planar amide linkage, which significantly alters the electronic and steric properties of the molecule's backbone. academie-sciences.frnih.gov

Conformational Rigidity and Flexibility Considerations

The molecular architecture of methyl N-benzoyl-2-methylalaninate is characterized by a high degree of conformational rigidity. This rigidity stems from two primary sources:

The gem-dimethyl group: As discussed, this feature severely limits the rotational freedom of the φ and ψ backbone angles, effectively locking the core into a helical or turn-like conformation. nih.govrsc.org

The N-benzoyl amide group: The planar nature of the amide bond and the steric bulk of the phenyl ring prevent free rotation around the C(O)-N bond and influence the orientation of the side chain. nih.gov

Computational Studies and Theoretical Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from its electronic structure. Methods like Density Functional Theory (DFT) have become central to accurately predicting molecular geometries, spectroscopic signatures, and other properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for the geometry optimization of molecules to determine their most stable three-dimensional conformation, known as the ground state structure. For molecules like methyl N-benzoyl-2-methylalaninate, DFT calculations, often using the B3LYP functional, can predict bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.netrsc.org

The optimization process finds the lowest energy arrangement of the atoms, providing a detailed picture of the molecule's shape. Beyond geometry, DFT is used to calculate key electronic properties. rsc.org Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular reactivity and kinetic stability. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. rsc.org In a related N-Boc-alaninate, DFT calculations were instrumental in determining the relative stability of different diastereomers by comparing their total energies. pitt.edu

Table 1: Predicted Geometric Parameters for Methyl N-benzoyl-2-methylalaninate using DFT This table is illustrative, based on typical results from DFT calculations on similar molecules.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (Amide) | ~1.24 Å |

| C-N (Amide) | ~1.36 Å | |

| C=O (Ester) | ~1.22 Å | |

| C-O (Ester) | ~1.35 Å | |

| Bond Angle | O=C-N (Amide) | ~122° |

| C-N-C (Amide) | ~123° | |

| Dihedral Angle | Phenyl-C-N-C | Variable (describes rotation around amide bond) |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in the presence of time-dependent electromagnetic fields, such as light. Its primary application in this context is the prediction of electronic absorption spectra (UV-Vis). rsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate a molecule's UV-Vis spectrum. This allows for the assignment of experimentally observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions within the benzoyl group and amide moiety. rsc.org This theoretical approach is invaluable for interpreting experimental spectroscopic data and understanding how a molecule interacts with light.

The Gauge-Including Atomic Orbital (GIAO) method is a highly reliable quantum chemical technique for calculating nuclear magnetic resonance (NMR) shielding tensors. gaussian.com It is almost always used in conjunction with a DFT method like B3LYP. researchgate.net The GIAO method effectively solves the issue of gauge-dependence in NMR calculations, leading to accurate predictions of chemical shifts for nuclei such as ¹H and ¹³C. researchgate.netimist.ma

For methyl N-benzoyl-2-methylalaninate, GIAO calculations would involve first optimizing the molecular geometry and then computing the magnetic shielding for each atom. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). imist.ma The high accuracy of the GIAO method makes it an essential tool for validating a proposed chemical structure by comparing the theoretically predicted NMR spectrum with the experimentally measured one. researchgate.net Studies consistently show that the GIAO method provides a better correlation with experimental data than other approaches like CSGT or IGAIM. researchgate.netimist.ma

Table 2: Illustrative Comparison of Experimental vs. GIAO-Predicted ¹³C NMR Chemical Shifts This table presents hypothetical data to demonstrate the application and accuracy of the GIAO method.

| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) | Deviation (ppm) |

| C=O (Amide) | 168.5 | 168.2 | -0.3 |

| C=O (Ester) | 175.0 | 174.6 | -0.4 |

| Phenyl C1 (ipso) | 134.2 | 134.5 | +0.3 |

| Phenyl C2/C6 | 128.8 | 129.0 | +0.2 |

| Phenyl C3/C5 | 127.5 | 127.6 | +0.1 |

| Phenyl C4 | 131.9 | 131.7 | -0.2 |

| -C(CH₃)₂ | 56.7 | 56.4 | -0.3 |

| -OCH₃ | 52.8 | 52.5 | -0.3 |

| -C(CH₃)₂ | 24.5 | 24.8 | +0.3 |

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations excel at describing static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic nature of molecules. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. scielo.org.comdpi.com For a flexible molecule like methyl N-benzoyl-2-methylalaninate, which has several rotatable single bonds, MD is used to explore its conformational landscape.

By simulating the molecule over a period of nanoseconds or longer, an MD trajectory can reveal the different shapes (conformers) the molecule can adopt, the energy barriers between these conformations, and the percentage of time spent in each state. This provides a comprehensive understanding of the molecule's flexibility, particularly the rotation around the C-N amide bond and the bonds connecting the phenyl ring and the ester group. This information is critical for understanding how the molecule might interact with other molecules or biological targets. mdpi.com

Analysis of Intramolecular and Intermolecular Non-Covalent Interactions

Non-covalent interactions are weak, transient interactions between molecules or within a single molecule. Though weaker than covalent bonds, they are crucial in determining the three-dimensional structure of molecules, crystal packing, and biological recognition processes. mdpi.com

Hydrogen bonds are a specific type of dipole-dipole interaction that plays a vital role in the structure of chemical and biological systems. In methyl N-benzoyl-2-methylalaninate, the amide group provides a hydrogen bond donor (N-H) and two potential hydrogen bond acceptors (the amide and ester carbonyl oxygens, C=O).

This capacity for hydrogen bonding is critical for its solid-state structure. In the crystal lattice, molecules of methyl N-benzoyl-2-methylalaninate can form intermolecular hydrogen bonds, such as N—H⋯O=C interactions, linking them together into chains or more complex networks. researchgate.net The geometry and strength of these bonds dictate the molecular packing in the crystal. In a copper complex containing a β²-methylalaninate ligand, a network of hydrogen bonds was found to be essential for stabilizing the crystalline structure. mdpi.com Additionally, computational techniques like Reduced Density Gradient (RDG) analysis can be used to visualize and characterize both intramolecular and intermolecular hydrogen bonds. rsc.org

Table 3: Potential Hydrogen Bond Donors and Acceptors in Methyl N-benzoyl-2-methylalaninate

| Type | Group | Atom | Role |

| Donor | Amide | N-H | Hydrogen Donor |

| Acceptor | Amide | C=O | Hydrogen Acceptor |

| Acceptor | Ester | C=O | Hydrogen Acceptor |

Computational Prediction of Molecular Interactions

Computational chemistry provides powerful tools for predicting and analyzing the complex interplay of molecular interactions within methyl N-benzoyl-2-methylalaninate. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) allow for the detailed exploration of the molecule's conformational landscape and interaction potential. researchgate.netacs.org

DFT calculations are particularly useful for determining the relative stabilities of different conformers (rotamers) that arise from rotation around single bonds, such as the N-Cα and N-C(carbonyl) bonds. These calculations can quantify the energetic penalties associated with steric clashes, providing a theoretical basis for the conformational preferences imposed by the bulky gem-dimethyl and benzoyl groups. researchgate.net Furthermore, DFT can generate maps of the electrostatic potential on the molecular surface, identifying electron-rich (negative) and electron-poor (positive) regions. This information is invaluable for predicting sites of hydrogen bonding and other electrostatic interactions.

For studying interactions with larger systems, such as proteins or surfaces, molecular docking and molecular dynamics simulations are employed. acs.org For instance, computational docking studies on structurally related N-benzylamides have been used to elucidate their binding modes with GABA transporters, highlighting key molecular interactions. acs.org Such an approach could predict how methyl N-benzoyl-2-methylalaninate might interact with a biological target.

Table 2: Computational Methods for Predicting Molecular Interactions

| Computational Method | Predicted Property/Information | Relevance to Methyl N-benzoyl-2-methylalaninate |

|---|---|---|

| Density Functional Theory (DFT) | Stable conformations, rotational energy barriers, electrostatic potential maps. researchgate.net | Predicts preferred molecular shape and sites for intermolecular interactions. |

| Molecular Docking | Binding modes and affinity with a macromolecular target. acs.org | Elucidates potential interactions in a biological context (e.g., with an enzyme). acs.org |

| Molecular Dynamics (MD) | Time-dependent behavior and conformational flexibility in solution. acs.org | Simulates how the molecule moves and adapts its shape in a dynamic environment. |

Reactivity and Derivatization Strategies Beyond Initial Synthesis

Chemical Transformations of the Ester Moiety

The methyl ester group of the title compound is amenable to classical ester transformations, providing pathways to the parent carboxylic acid or other ester derivatives.

The most fundamental transformation of the ester is its hydrolysis, or saponification, to yield the corresponding carboxylic acid, N-benzoyl-2-methylalanine. This reaction is typically carried out under basic conditions. For instance, treatment of a related, more complex peptide ester, methyl N-benzyloxycarbonyl-L-prolyl-L-valyl-2-methylalaninate, with sodium hydroxide (B78521) in an aqueous methanol (B129727) solution effectively cleaves the methyl ester to furnish the free carboxylate. rsc.org Similarly, N-benzoyl amino acid methyl esters can be converted to their respective N-benzoyl amino acids. scielo.org.mxscielo.org.mx This straightforward conversion is a critical step in many synthetic routes where the ester serves as a temporary protecting group for the carboxylic acid functionality.

The methyl ester can be exchanged for other alkoxy groups through transesterification. This allows for the introduction of different ester functionalities, potentially altering the compound's physical properties or providing a handle for further reactions. Modern catalytic methods enable this transformation under mild conditions. A tetranuclear zinc cluster, Zn₄(OCOCF₃)₆O, has been shown to be an effective catalyst for the transesterification of N-protected α-amino acid methyl esters with a diverse range of alcohols. researchgate.net These mild conditions tolerate various functional groups. researchgate.net Other organocatalysts, such as N-heterocyclic carbenes (NHCs), are also known to promote the acylation of alcohols by carboxylic esters. organic-chemistry.org It is noteworthy that transesterification can sometimes occur as a side reaction during other functionalization attempts, such as the direct N-alkylation of amino acid esters with alcohols, where the alcohol reagent can compete as a nucleophile. nih.gov A comparison of different bases for transesterification has highlighted the utility of potassium carbonate, lithium alcoholates, and potassium tert-butoxide for this purpose. researchgate.net

Reactions at the Amide Nitrogen and Benzoyl Group

The N-benzoyl portion of the molecule offers further opportunities for derivatization, either through reactions at the amide nitrogen or by functionalization of the phenyl ring.

Alkylation of the amide nitrogen in N-acyl amino acids is challenging due to the decreased nucleophilicity of the nitrogen atom. However, the reaction can be achieved using a strong base in an inert solvent. A preferred method involves the use of a hindered alkoxide base, such as potassium tert-butoxide, with an alkyl halide like methyl iodide in a solvent like tetrahydrofuran (B95107) (THF). google.com This approach allows the reaction to proceed rapidly and completely at low temperatures. google.com

More recent advancements have focused on direct catalytic N-alkylation using alcohols as the alkylating agent, which is a more atom-economical approach. For example, various esters of phenylalanine have been efficiently N-alkylated with alcohols using a ruthenium catalyst, demonstrating high selectivity and retention of enantiomeric excess. nih.gov The reaction of glutamic acid diethyl ester under similar conditions led to a cyclic 2-pyrrolidinone (B116388) derivative, showcasing the synthetic utility of this method. nih.gov The synthesis of compounds such as methyl N-benzoyl-N-propylalaninate has been documented, providing concrete examples of N-alkylated and N-acylated amino ester structures. rsc.org

| Entry | Amino Ester Substrate | Alcohol | Product | Isolated Yield | ee Retention | Reference |

| 1 | Phenylalanine pentyl ester | 4-Methylbenzyl alcohol | N-(4-Methylbenzyl)phenylalanine pentyl ester | 76% | 96% | nih.gov |

| 2 | Alanine (B10760859) pentyl ester | 4-Methoxybenzyl alcohol | N-(4-Methoxybenzyl)alanine pentyl ester | 79% | 97% | nih.gov |

| 3 | Alanine isopropyl ester | Pentan-1-ol | N-Pentylalanine isopropyl ester | 66% | 92% | nih.gov |

| 4 | Glutamic acid diethyl ester | 4-Methylbenzyl alcohol | (S)-5-Oxo-1-(4-methylbenzyl)pyrrolidine-2-carboxylic acid ethyl ester | 35% | 99% | nih.gov |

The benzoyl group can act as a directing group for the functionalization of its aromatic ring. A notable example is the ortho-hydroxylation of N-benzoyl-2-methylalanines to produce N-(2-hydroxybenzoyl)-2-methylalanine derivatives (salicylamides). This transformation can be efficiently achieved using a copper-mediated system involving Cu(0), oxygen, and trimethylamine (B31210) N-oxide. thieme-connect.com The resulting salicylamide (B354443) can then be hydrolyzed to yield the corresponding salicylic (B10762653) acid. thieme-connect.com An alternative method for the ortho-hydroxylation and benzoylation of N-alkyl anilines utilizes benzoyl peroxide (BPO) under mild conditions, yielding valuable 2-benzamidophenols. nih.gov Beyond hydroxylation, the N-benzoyl amino acid structure can direct other C-H functionalization reactions, such as the nickel-catalyzed ortho-arylation of the aromatic ring, demonstrating its versatility as a directing group in constructing biaryl derivatives. rsc.org

Stereoselective Reactions of the α-Carbon

The α-carbon of methyl N-benzoyl-2-methylalaninate is a quaternary center and, being substituted with two identical methyl groups, is achiral. It lacks an α-hydrogen, which prevents reactions that proceed via enol or enolate intermediates, such as direct halogenation or aldol-type condensations at this position. msu.edu

However, stereoselectivity related to the α-carbon can be introduced by starting with a chiral precursor. A powerful strategy involves the enantioselective alkylation of a derivative of a chiral amino acid, such as L-alanine, to create the quaternary stereocenter found in 2-methylalanine. In one such method, L-alanine is converted to a cyclic N-naphthoyl derivative. beilstein-journals.org This substrate possesses a "conformational memory" where the existing stereocenter dictates the facial selectivity of the subsequent alkylation. Deprotonation with a strong base followed by reaction with an electrophile (e.g., ¹³CH₃I) proceeds with high retention of configuration, yielding an enantiomerically enriched, isotopically labeled 2-aminoisobutyric acid (Aib) derivative. beilstein-journals.org This approach demonstrates how a stereogenic quaternary center can be constructed with high fidelity, circumventing the impossibility of direct stereoselective reactions on the achiral 2-methylalanine scaffold itself.

Exploiting the Quaternary α-Carbon Stereochemistry

The central feature of methyl N-benzoyl-2-methylalaninate is the 2-methylalanine (α-aminoisobutyric acid or Aib) residue, which contains a quaternary α-carbon. masterorganicchemistry.com A quaternary carbon is one that is bonded to four other carbon atoms. masterorganicchemistry.com In the case of 2-methylalanine, the α-carbon is attached to the carboxyl group, the amino group, and two methyl groups. This substitution pattern has profound stereochemical consequences.

Unlike proteinogenic amino acids (with the exception of glycine), which are chiral at the α-carbon, 2-methylalanine is achiral. However, the presence of two methyl groups at this position introduces significant steric hindrance. This steric bulk is a defining characteristic that heavily influences the conformational properties of any peptide chain into which it is incorporated. bris.ac.uknih.gov The incorporation of quaternary amino acids like 2-methylalanine is a key strategy for modifying and stabilizing peptide secondary structures. bris.ac.uk The constrained nature of these residues can force peptides to adopt specific, predictable conformations, such as turns or helical structures. rsc.org

Furthermore, the lack of an enolizable proton on the α-carbon makes quaternary α-arylated amino acids completely stable against racemization during synthetic manipulations like solid-phase peptide synthesis (SPPS). bris.ac.uk While methyl N-benzoyl-2-methylalaninate itself is based on an alkylated, not arylated, quaternary amino acid, this principle of configurational stability is a shared advantage. Derivatization reactions targeting other parts of the molecule can proceed without risk of losing stereochemical integrity at the α-center.

Formation of Peptide Analogs and Mimetics

The unique structural constraints imposed by the 2-methylalanine core make methyl N-benzoyl-2-methylalaninate a valuable precursor for creating peptide analogs and peptidomimetics. These synthetic molecules mimic the structure and function of natural peptides but often possess enhanced properties such as increased stability against enzymatic degradation, improved cell permeability, and higher target affinity. nih.govrsc.org

The incorporation of turn-inducing elements, such as 2-methylalanine (Aib), into a linear peptide is a known strategy to enhance peptide macrocyclizations. rsc.org Cyclic peptides are a particularly important class of drugs, benefiting from enhanced stability and the ability to act on challenging biological targets. rsc.org

Incorporation into Peptide Chains

The incorporation of the 2-methylalanine unit from a precursor like methyl 2-methylalaninate (the de-benzoylated form) into a growing peptide chain presents challenges due to the steric hindrance of the amine. cdnsciencepub.com However, research has shown that the reaction can proceed smoothly with appropriate reagents. For instance, 4-chlorobenzoylazide has been used to acylate hindered amines like methyl 2-methylalaninate in high yield without significant racemization. cdnsciencepub.com

In modern solid-phase peptide synthesis (SPPS), the key challenge is the efficient formation of the amide bond with the sterically demanding α,α-disubstituted amino acid. bris.ac.uk This often requires optimized coupling conditions. For example, the use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as diisopropylethylamine (iPr2EtN) has proven effective for incorporating these challenging residues. rsc.org The process typically involves activating the carboxyl group of the incoming protected amino acid and then reacting it with the free amine of the residue bound to the solid support. masterorganicchemistry.comgoogle.com

Synthetic Challenges with 2-Methylalanine Residues in Peptides

The synthesis of peptides containing 2-methylalanine (Aib) is known to be difficult. cdnsciencepub.com The primary obstacle is the steric hindrance at the α-carbon, which can significantly slow down the coupling reaction during peptide synthesis. bris.ac.uk This steric bulk can lead to incomplete reactions and the formation of side products.

Researchers have noted the "abnormal behaviour of 2-methylalanyl peptides under various reaction conditions, including those commonly used in peptide synthesis". cdnsciencepub.com One potential side reaction during the activation of amino acids for coupling is the formation of an intermediate oxazolone (B7731731) (or azlactone). nih.gov While this is often associated with racemization in chiral amino acids, with hindered residues like Aib, it can lead to other undesired pathways, such as the formation of hydantoin (B18101) by-products. bris.ac.uk The need to use bulky and hydrophobic protecting groups can also limit the solubility of the amino acid derivatives in common solvents, further complicating the synthesis and potentially reducing yields. nih.gov Overcoming these challenges often requires the careful selection of coupling reagents, solvents, and reaction conditions, and may involve longer reaction times or double coupling steps to ensure the complete incorporation of the hindered residue. bris.ac.ukrsc.org

Methyl N Benzoyl 2 Methylalaninate As a Chiral Building Block in Advanced Organic Synthesis

Utility in the Construction of Complex Amino Acid Derivatives

The synthesis of α,α-disubstituted α-amino acids is of great interest to the pharmaceutical industry as these structures are found in many natural products and can enhance the biopharmaceutical properties of drug candidates. nih.gov Methyl N-benzoyl-2-methylalaninate serves as a valuable precursor for creating more complex and sterically hindered amino acid derivatives. Its N-benzoyl group can be chemically modified, and the methyl ester provides a handle for various synthetic transformations.

One of the key applications lies in its use as a scaffold to introduce further diversity at the α-position or on the side chain, although the primary focus is often on leveraging the existing quaternary center. Methodologies such as the regioselective opening of related β-lactones derived from α-methylserine with organocuprates have been shown to produce enantiopure α-methyl amino acids in excellent yields. organic-chemistry.org While not a direct transformation of methyl N-benzoyl-2-methylalaninate itself, this highlights the importance of the α-methyl amino acid scaffold it represents.

Furthermore, the development of direct catalytic α-hydrocarbylation of N-unprotected amino acid esters provides a pathway to α,α-disubstituted non-proteinogenic α-amino acids. rsc.org Although this method starts with simpler amino acids, the resulting products share the α,α-disubstituted characteristic of methyl N-benzoyl-2-methylalaninate, underscoring the significance of this structural motif in modern synthetic strategies. The presence of the N-benzoyl group in the title compound offers a stable, yet potentially modifiable, protecting group during such synthetic elaborations.

Applications in the Synthesis of Peptide Mimetics and Constrained Peptides

Peptide-based drugs have significant therapeutic potential, but their application is often limited by poor metabolic stability and conformational flexibility. nih.govexplorationpub.com Incorporating non-natural amino acids like α,α-disubstituted ones is a well-established strategy to overcome these drawbacks. nih.govunibo.it The quaternary α-carbon of the 2-methylalaninate core in methyl N-benzoyl-2-methylalaninate introduces significant conformational constraints into a peptide backbone. explorationpub.com

This steric hindrance restricts the rotation around the phi (φ) and psi (ψ) dihedral angles, forcing the peptide to adopt a more defined secondary structure, such as a 3₁₀-helix or a β-turn. explorationpub.comnih.gov This pre-organization of the peptide chain can lead to:

Increased Receptor Affinity: By locking the peptide into its bioactive conformation, the entropic penalty of binding to a receptor is reduced, potentially leading to higher affinity and selectivity. explorationpub.comnih.gov

Enhanced Proteolytic Stability: The sterically hindered α,α-disubstituted structure can prevent recognition and cleavage by proteases, thus prolonging the peptide's half-life in vivo. nih.gov

The use of such constrained building blocks is a cornerstone of peptidomimetic design, which aims to replicate the essential structural features of a bioactive peptide in a more drug-like molecule. nih.gov For instance, α-aminoisobutyric acid (Aib), the parent amino acid of methyl N-benzoyl-2-methylalaninate, is frequently incorporated into peptides to induce helical structures. explorationpub.com

Role in the Development of α-Amidoalkylating Agents

α-Amidoalkylating agents are a versatile class of reagents used to form C-C and C-heteroatom bonds by introducing an acylated aminoalkyl group. mdpi.com These reagents are typically electrophilic and react with a wide range of nucleophiles. Derivatives of N-acyl amino acids, such as methyl N-benzoyl-2-methylalaninate, can serve as precursors to these reactive intermediates.

While direct use of methyl N-benzoyl-2-methylalaninate as an α-amidoalkylating agent is not commonly reported, related N-acylaminomethylphosphonium salts, which act as equivalents of N-acyliminium cations, demonstrate high reactivity in α-amidoalkylation reactions. mdpi.com These phosphonium (B103445) salts can be generated from N-acylamino compounds. The principle involves the generation of a stabilized carbocation (an N-acyliminium ion) at the α-carbon, which is then attacked by a nucleophile. The benzoyl group on the nitrogen atom is crucial for stabilizing this positive charge.

The development of such reactive species from readily available amino acid derivatives provides a powerful tool for the construction of complex nitrogen-containing molecules. For example, research has shown that N-benzoylaminomethyltriphenylphosphonium tetrafluoroborate (B81430) can act as both an amidoalkylating agent and a nucleophile precursor in a specific self-condensation reaction. mdpi.com This highlights the potential of N-benzoylated amino-derived structures to participate in complex bond-forming transformations.

Contribution to Stereoselective Methodologies

The chiral nature of methyl N-benzoyl-2-methylalaninate, when prepared in an enantiomerically pure form, makes it a valuable component in asymmetric synthesis. Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule, which is crucial in pharmacology as different enantiomers can have vastly different biological activities.

Methyl N-benzoyl-2-methylalaninate and similar chiral building blocks contribute to stereoselective methodologies in several ways:

Chiral Pool Synthesis: Enantiopure methyl N-benzoyl-2-methylalaninate can be incorporated into a larger molecule, transferring its stereochemistry to the final product. This is a common strategy in the synthesis of complex natural products and pharmaceuticals. nih.gov

Asymmetric Induction: The chiral center can influence the stereochemical outcome of reactions at nearby prochiral centers. For example, in the alkylation of an enolate derived from a chiral N-acyl amino acid ester, the existing stereocenter can direct the approach of the electrophile, leading to the preferential formation of one diastereomer.

Development of Chiral Catalysts and Auxiliaries: While not a direct application of the compound itself, the principles governing its stereochemistry are fundamental to the design of chiral catalysts. For instance, bifunctional organocatalysts are used to control the enantioselective synthesis of axially chiral compounds by recognizing specific conformations of substrates. beilstein-journals.org The constrained geometry of α,α-disubstituted amino acids provides insights into the types of steric and electronic interactions that can be exploited in catalyst design.

Recent advancements have focused on the direct asymmetric α-substitution of amino acids using chiral catalysts, demonstrating the ongoing effort to develop efficient methods for creating complex chiral amino acid derivatives. rsc.org The knowledge gained from studying the conformational properties of rigid building blocks like methyl N-benzoyl-2-methylalaninate is invaluable in these endeavors.

Q & A

Basic: What are the standard synthetic methodologies for methyl N-benzoyl-2-methylalaninate, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves two key steps: (1) esterification of 2-methylalanine to form methyl 2-methylalaninate, followed by (2) benzoylation using benzoyl chloride under basic conditions (e.g., Schotten-Baumann reaction). Reaction optimization includes:

- Temperature control : Benzoylation at 0–5°C minimizes side reactions like hydrolysis .

- Solvent selection : Dichloromethane or THF is preferred for solubility and inertness.

- Stoichiometry : A 1.2:1 molar ratio (benzoyl chloride to amine) ensures complete substitution.

Yield improvements (70–85%) are achieved via iterative recrystallization in ethanol/water mixtures.

Basic: Which spectroscopic techniques are critical for characterizing methyl N-benzoyl-2-methylalaninate?

Answer:

Core characterization methods include:

- ¹H/¹³C NMR : Confirms benzoyl group integration (δ 7.4–7.8 ppm for aromatic protons) and ester carbonyl (δ ~170 ppm) .

- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide C=O) verify functional groups.

- Mass spectrometry (EI-MS) : Molecular ion [M+H]⁺ at m/z 265.3 (calculated for C₁₃H₁₅NO₃) .

Advanced: How can factorial design optimize the synthesis of methyl N-benzoyl-2-methylalaninate?

Answer:

A 2³ factorial design evaluates three factors: temperature (X₁), solvent polarity (X₂), and catalyst loading (X₃). Responses (yield, purity) are modeled using ANOVA:

| Factor | Low (-1) | High (+1) |

|---|---|---|

| X₁ | 0°C | 25°C |

| X₂ | THF | DCM |

| X₃ | 5 mol% | 10 mol% |

| Interaction plots identify optimal conditions (e.g., low temperature + DCM maximizes purity). Replication reduces variability (±3% error) . |

Advanced: How to resolve contradictions in spectral data for methyl N-benzoyl-2-methylalaninate derivatives?

Answer:

Contradictions (e.g., unexpected NMR splitting) arise from:

- Dynamic stereochemistry : Rotamer populations in solution alter peak splitting. Use variable-temperature NMR (VT-NMR) to confirm .

- Impurity profiles : LC-MS with C18 columns (ACN/water gradient) detects byproducts like unreacted benzoyl chloride .

Cross-reference with computational predictions (DFT for ¹³C shifts) validates assignments .

Advanced: What strategies improve HPLC method development for analyzing methyl N-benzoyl-2-methylalaninate in complex matrices?

Answer:

- Column selection : C18 or phenyl-hexyl phases resolve polar byproducts.

- Mobile phase : 0.1% formic acid in ACN/water (60:40) balances retention (k’ ~4) and peak symmetry .

- Detection : UV at 254 nm (benzoyl chromophore) offers LOD ≈ 0.1 µg/mL. For trace analysis, hyphenate with Q-TOF-MS .

Advanced: How can isotopic labeling (e.g., deuterated analogs) elucidate the degradation pathways of methyl N-benzoyl-2-methylalaninate?

Answer:

Synthesize N-benzoyl-2-methylalaninate-d₃ (deuterated methyl group) via CD₃I esterification. Accelerated stability studies (40°C/75% RH) monitor:

- Hydrolysis : Track deuterium loss (LC-MS) to differentiate ester vs. amide cleavage.

- Oxidation : ¹⁸O-labeling in benzoyl group identifies peroxide-mediated degradation .

Basic: How to assess the stability of methyl N-benzoyl-2-methylalaninate under varying pH conditions?

Answer:

Conduct forced degradation studies :

- Acidic (pH 1–3) : Hydrolyzes ester to carboxylic acid (HPLC monitoring).

- Basic (pH 10–12) : Amide bond cleavage predominates.

Use Arrhenius modeling (40–60°C) to predict shelf life at 25°C .

Advanced: What computational tools predict the reactivity of methyl N-benzoyl-2-methylalaninate in nucleophilic environments?

Answer:

- DFT calculations (Gaussian 16): Compute Fukui indices to identify nucleophilic attack sites (e.g., ester carbonyl).

- Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) .

Advanced: What role does methyl N-benzoyl-2-methylalaninate play in peptide mimetic drug design?

Answer:

The compound serves as a conformationally restricted backbone in peptidomimetics. Key applications:

- SAR studies : Modify benzoyl substituents (e.g., fluoro, nitro) to enhance receptor binding.

- Protease resistance : The methyl ester reduces cleavage susceptibility vs. free carboxylic acids .

Advanced: How to validate purity thresholds for methyl N-benzoyl-2-methylalaninate in catalytic studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.